molecular formula C24H31NO6S B4913167 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4913167
M. Wt: 461.6 g/mol
InChI Key: GCBZVWOXSONIML-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl] Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with the 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl] moiety.

    Attachment of the 2-(Ethylsulfanyl)ethyl Group: This can be achieved through a thiol-ene reaction, where the ethylsulfanyl group is added to an alkene precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydroxyl groups, leading to the formation of sulfoxides, sulfones, and ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring and quinoline core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones, and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions due to its functional groups.

Biology

    Pharmacology: The quinoline core is known for its biological activity, making this compound a potential candidate for drug development.

    Biochemistry: It can be used in studies of enzyme interactions and metabolic pathways.

Medicine

    Diagnostics: It may be used in the development of diagnostic agents.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Chemical Engineering: It can be used in the design of new chemical processes and products.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely related to its interaction with biological targets such as enzymes, receptors, and nucleic acids. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function. The various functional groups can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the ethylsulfanyl group.

    2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the 2-methyl group.

Uniqueness

The presence of both the ethylsulfanyl and 2-methyl groups in 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate enhances its chemical reactivity and potential biological activity compared to similar compounds. These functional groups can provide additional binding sites and modify the compound’s physicochemical properties, leading to unique applications and effects.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6S/c1-4-32-13-12-31-24(28)21-15(2)25-17-6-5-7-18(27)23(17)22(21)16-8-9-19(30-11-10-26)20(14-16)29-3/h8-9,14,22,25-26H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBZVWOXSONIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCCO)OC)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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